molecular formula C26H22ClN3O2S B2501380 2-chloro-7-methyl-3-(1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline CAS No. 380446-19-5

2-chloro-7-methyl-3-(1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline

Katalognummer: B2501380
CAS-Nummer: 380446-19-5
Molekulargewicht: 475.99
InChI-Schlüssel: HCQOFSHKBCGXRD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-chloro-7-methyl-3-(1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a useful research compound. Its molecular formula is C26H22ClN3O2S and its molecular weight is 475.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-chloro-7-methyl-3-(1-(phenylsulfonyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-5-yl)quinoline is a novel synthetic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C22H21ClN4O2S\text{C}_{22}\text{H}_{21}\text{Cl}\text{N}_{4}\text{O}_{2}\text{S}

This structure features a quinoline core substituted with a chloro group and a pyrazole moiety that is further substituted with a phenylsulfonyl and p-tolyl group.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer properties. The following sections detail its biological activities through various studies and assays.

Anticancer Activity

  • Cell Line Studies : The compound has been tested against several cancer cell lines including HCT116 (colon cancer) and MCF-7 (breast cancer). The results indicate promising cytotoxic effects , with IC50 values reported as follows:
    • HCT116: IC50=0.39±0.06μM\text{IC}_{50}=0.39\pm 0.06\,\mu M
    • MCF-7: IC50=0.46±0.04μM\text{IC}_{50}=0.46\pm 0.04\,\mu M .
  • Mechanism of Action : The anticancer efficacy is attributed to the inhibition of specific kinases involved in cell proliferation and survival. For instance, the compound inhibits Aurora-A kinase with an IC50 of 0.16±0.03μM0.16\pm 0.03\,\mu M, which plays a crucial role in mitosis .

Inhibition Studies

The compound has shown effective inhibition against various enzymes and pathways:

  • Aurora Kinase Inhibition : Essential for cell cycle regulation.
  • CDK Inhibition : Compounds derived from similar structures have demonstrated CDK inhibition potential, leading to cell cycle arrest .

Case Studies

Several studies highlight the effectiveness of this compound in preclinical settings:

  • Study on HCT116 Cells : A detailed study assessed the impact of the compound on HCT116 cells, revealing that treatment led to significant apoptosis as evidenced by increased SubG1 phase population in flow cytometry analysis .
  • Comparative Efficacy : When compared to standard chemotherapeutics like doxorubicin, this compound exhibited superior activity against certain resistant cancer cell lines, suggesting potential as an alternative treatment option .

Table 1: Biological Activity Summary

Activity TypeCell LineIC50 Value (µM)Mechanism of Action
Anticancer ActivityHCT1160.39 ± 0.06Aurora-A kinase inhibition
Anticancer ActivityMCF-70.46 ± 0.04Aurora-A kinase inhibition

Eigenschaften

IUPAC Name

3-[2-(benzenesulfonyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-3-yl]-2-chloro-7-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O2S/c1-17-8-11-19(12-9-17)24-16-25(30(29-24)33(31,32)21-6-4-3-5-7-21)22-15-20-13-10-18(2)14-23(20)28-26(22)27/h3-15,25H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQOFSHKBCGXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C(C=CC4=C3)C)Cl)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.